In-Depth Technical Guide: Chemical Properties and Applications of N,1-Dimethyl-1H-imidazole-4-sulfonamide (CAS 410545-45-8)
In-Depth Technical Guide: Chemical Properties and Applications of N,1-Dimethyl-1H-imidazole-4-sulfonamide (CAS 410545-45-8)
Executive Summary
N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS 410545-45-8) is a highly versatile, low-molecular-weight heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring an electron-rich N-methylated imidazole ring coupled with a polar, hydrogen-bond-donating N-methyl sulfonamide moiety, this compound serves as a critical structural motif in the design of kinase inhibitors, antiretroviral agents, and conformationally restricted spirocyclic scaffolds. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and analytical validation protocols designed for drug development professionals.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of N,1-dimethyl-1H-imidazole-4-sulfonamide lies in its amphoteric nature. The imidazole nitrogen acts as a weak base, while the sulfonamide nitrogen serves as a weak acid. This dual character allows for the fine-tuning of a drug candidate's lipophilicity (LogP) and aqueous solubility, which are critical parameters for oral bioavailability.
Table 1: Physicochemical Properties of CAS 410545-45-8
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C5H9N3O2S | Low molecular weight ensures high ligand efficiency for Fragment-Based Drug Discovery ()[1]. |
| Molecular Weight | 175.21 g/mol | Easily incorporated into larger pharmacophores without violating Lipinski’s Rule of 5. |
| Hydrogen Bond Donors | 1 | The sulfonamide N-H acts as a critical H-bond donor for target protein hinge-binding. |
| Hydrogen Bond Acceptors | 4 | Imidazole N and sulfonamide oxygens facilitate robust electrostatic interactions. |
| Topological Polar Surface Area | 70.1 Ų | Optimal for cellular permeability; perfectly balances polarity and lipophilicity. |
Mechanistic Synthesis Workflow
The synthesis of N,1-dimethyl-1H-imidazole-4-sulfonamide relies on a highly efficient nucleophilic acyl substitution. The protocol utilizes 1-methyl-1H-imidazole-4-sulfonyl chloride as the electrophile and methylamine as the nucleophile.
Causality of Experimental Choices: The reaction must be performed in an aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane) to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate. An excess of methylamine (or an auxiliary base like triethylamine) is strictly required to scavenge the generated hydrochloric acid (HCl). Failure to neutralize the HCl results in the rapid protonation of the methylamine nucleophile, which immediately arrests the reaction kinetics.
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 equivalent (e.g., 10 mmol) of 1-methyl-1H-imidazole-4-sulfonyl chloride in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere to exclude moisture.
-
Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. This controls the exothermic nature of the nucleophilic attack and prevents degradation.
-
Nucleophilic Addition : Add 2.5 equivalents of methylamine (2.0 M solution in THF) dropwise over 15 minutes. The excess amine acts as both the primary nucleophile and the acid scavenger.
-
Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours until complete consumption of the starting material is observed via Thin Layer Chromatography (TLC).
-
Quenching & Extraction : Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure sulfonamide.
Synthetic pathway of N,1-dimethyl-1H-imidazole-4-sulfonamide via nucleophilic acyl substitution.
Applications in Medicinal Chemistry & Drug Design
The structural rigidity and favorable hydrogen-bonding profile of this compound make it a privileged scaffold in several advanced therapeutic areas:
-
Antiretroviral Agents (HIV-1 Inhibitors) : Derivatives of imidazole-4-sulfonamides have been heavily patented in the development of HIV-1 capsid inhibitors. The sulfonamide moiety provides critical hydrogen bonding within the viral capsid protein interface, disrupting viral assembly and replication—a mechanism foundational to next-generation therapies like Lenacapavir ()[2].
-
Kinase Inhibitors (CDK2) : In oncology, the N,1-dimethyl-1H-imidazole-4-sulfonamide motif is utilized to improve the aqueous solubility and target selectivity of (4-Pyrazolyl)-2-aminopyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The imidazole ring enhances binding affinity in the ATP-binding pocket while mitigating off-target toxicity ()[3].
-
Conformationally Restricted Scaffolds : The compound is employed as a nucleophilic building block in the synthesis of 2,6-disubstituted spiro[4]heptanes. These rigid spirocyclic systems serve as bioisosteres for highly lipophilic aromatic rings, reducing metabolic liability while maintaining receptor binding entropy ()[5].
Analytical Validation Protocol
To ensure the scientific integrity and trustworthiness of the synthesized batch, a self-validating analytical workflow must be executed before the compound is utilized in downstream biological assays.
Step-by-Step Validation Methodology:
-
High-Performance Liquid Chromatography (HPLC) : Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to suppress ionization of the imidazole ring during separation). A single sharp peak at the expected retention time confirms >95% purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Analyze the HPLC eluent via Electrospray Ionization (ESI+). The presence of the dominant [M+H]+ ion at m/z 176.0 confirms the exact molecular weight.
-
Nuclear Magnetic Resonance (NMR) : Dissolve 5 mg of the purified compound in DMSO-d6.
-
NMR Causality & Assignment: The highly deshielded imidazole protons will appear as two distinct singlets (typically between 7.5 - 8.0 ppm) due to the electron-withdrawing nature of the adjacent sulfonamide. The N-methyl group on the imidazole will present as a sharp singlet near 3.7 ppm. Crucially, the N-methyl on the sulfonamide will appear as a doublet (coupled to the adjacent NH proton) around 2.5 ppm, while the sulfonamide NH proton itself will appear as a broad quartet near 7.0 ppm, definitively validating the structural connectivity.
-
Analytical validation workflow for confirming the structure and purity of CAS 410545-45-8.
References
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
- Therapeutic compounds (US9951043B2). Google Patents / Gilead Sciences Inc.
-
Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[4]heptanes . Mälardalen University (DiVA Portal). Available at:[Link]
